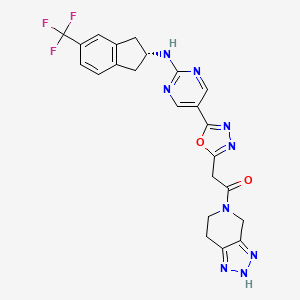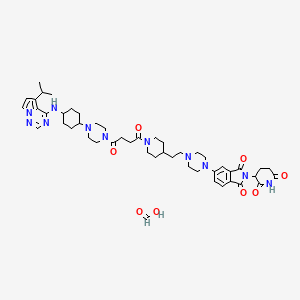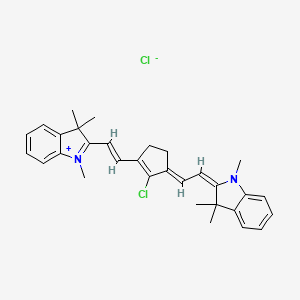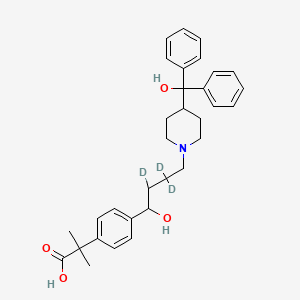
Fexofenadine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fexofenadine-d3 is a deuterated form of fexofenadine, an antihistamine pharmaceutical drug used to treat allergy symptoms such as hay fever and urticaria. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fexofenadine-d3 involves several steps, starting from benzene and methallyl as the initial reactants. The process includes Friedel–Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions to obtain the intermediate product. This intermediate undergoes N-alkylation to form 4-{1-hydroxy-4-[4-(hydroxydiphenyl)-piperidine]butyl}-α,α-dimethylbenzene acetate, which is then hydrolyzed to yield fexofenadine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, solvent selection, and reaction time, are carefully controlled to maximize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fexofenadine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for reducing carbonyl groups.
Substitution: Various halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include intermediates such as α,α-dimethyl phenyl propyl alcohol acetate and 4-{1-hydroxy-4-[4-(hydroxydiphenyl)-piperidine]butyl}-α,α-dimethylbenzene acetate .
Wissenschaftliche Forschungsanwendungen
Fexofenadine-d3 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion
Pharmacodynamics: Research on the effects of this compound on various biological targets and pathways.
Drug Development: Used as a reference compound in the development of new antihistamines and related drugs.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying fexofenadine in various matrices.
Wirkmechanismus
Fexofenadine-d3 exerts its effects by selectively antagonizing the H1 histamine receptor. This prevents histamine from binding to the receptor, thereby inhibiting the cascade of events that lead to allergic symptoms. The compound does not cross the blood-brain barrier, which minimizes central nervous system side effects such as sedation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fexofenadine: The non-deuterated form of fexofenadine-d3.
Terfenadine: The parent compound from which fexofenadine is derived.
Cetirizine: Another second-generation antihistamine with similar therapeutic effects.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and pharmacodynamic studies. This labeling allows for more accurate tracking and analysis compared to non-deuterated compounds .
Eigenschaften
Molekularformel |
C32H39NO4 |
|---|---|
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
2-methyl-2-[4-[2,3,3-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i9D2,14D |
InChI-Schlüssel |
RWTNPBWLLIMQHL-BAVZAHHNSA-N |
Isomerische SMILES |
[2H]C(C(C1=CC=C(C=C1)C(C)(C)C(=O)O)O)C([2H])([2H])CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)
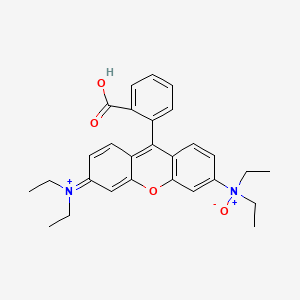

![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)

![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)


